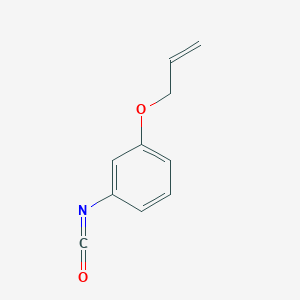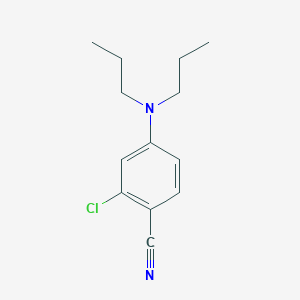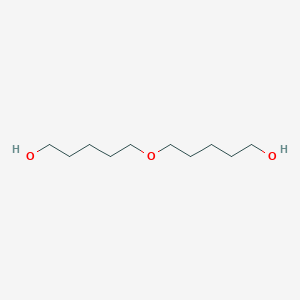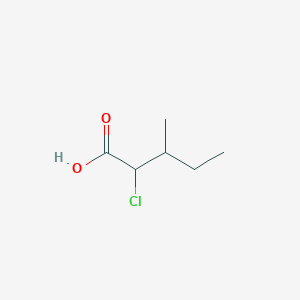![molecular formula C10H20N2O3 B13893732 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 72038-39-2](/img/structure/B13893732.png)
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C10H20N2O3 This compound is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an amino group and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of diethylamine with ethyl chloroacetate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or distillation
- Quality control: Analytical techniques such as HPLC or GC-MS
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
- Oxidation: Conversion to corresponding oxo derivatives
- Reduction: Formation of amine derivatives
- Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or potassium permanganate
- Reduction: Sodium borohydride or lithium aluminum hydride
- Substitution: Alkyl halides or acyl chlorides
Major Products
- Oxidation: Oxo derivatives
- Reduction: Amine derivatives
- Substitution: Substituted amides or esters
Aplicaciones Científicas De Investigación
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
- Chemistry: Used as a building block in organic synthesis
- Biology: Potential use in the study of enzyme inhibitors
- Medicine: Investigated for its potential as a drug candidate
- Industry: Utilized in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
- 4-{[2-(Diethylamino)propyl]amino}-4-oxobutanoic acid
- 4-{[2-(Diethylamino)ethyl]amino}-4-oxopentanoic acid
Uniqueness
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72038-39-2 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
4-[2-(diethylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-3-12(4-2)8-7-11-9(13)5-6-10(14)15/h3-8H2,1-2H3,(H,11,13)(H,14,15) |
Clave InChI |
WQSADEBZBOMXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)

![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)




![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)


![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)



